molecular formula C19H20BrClN2O2 B4343532 2-(2-BROMOPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE

2-(2-BROMOPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4343532
M. Wt: 423.7 g/mol
InChI Key: KCCLARIDPVULAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-BROMOPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenoxy group and a chlorophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE typically involves the reaction of 2-bromophenol with 3-chlorobenzoyl chloride to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

2-(2-BROMOPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-BROMOPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-(2-BROMOPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE is unique due to the specific arrangement of the bromophenoxy and chlorophenyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(2-bromophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O2/c1-14(25-18-8-3-2-7-17(18)20)19(24)23-11-9-22(10-12-23)16-6-4-5-15(21)13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCLARIDPVULAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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